tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with an appropriate halide under palladium-catalyzed conditions.
Coupling Reaction: : The boronic acid derivative is then coupled with the isoquinoline derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Protection: : The resulting product is protected as a tert-butyl ester to enhance its stability and reactivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: : Can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain different reduced forms.
Common Reagents and Conditions
Cross-Coupling Reactions: : Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: : Various oxidized forms depending on the specific oxidizing agent used.
Reduced Forms: : Different reduced derivatives based on the reducing agent employed.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: : Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: : Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: : Utilized in the development of new drugs and therapeutic agents.
Industry: : Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
Tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl tetrahydro-2H-pyran-4-carboxylate
These compounds share the boronic acid moiety but differ in their core structures, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWDCOAUJYOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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